molecular formula C23H20ClN5O4S B12129338 4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide

4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide

Cat. No.: B12129338
M. Wt: 498.0 g/mol
InChI Key: SXAPIJQLYONIMF-UHFFFAOYSA-N
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Description

4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a piperazine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperazine ring and the furan moiety. The final step involves the sulfonation of the benzene ring. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The quinoxaline core can be reduced under specific conditions.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction of the quinoxaline core can yield dihydroquinoxaline derivatives.

Scientific Research Applications

4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-furan-2-yl-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
  • N-(2-(4-chloro-phenyl)-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
  • N-(2-(2-fluoro-phenyl)-1-(3-methoxy-propylcarbamoyl)-vinyl)-4-methyl-benzamide

Uniqueness

4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide is unique due to its combination of a quinoxaline core, a piperazine ring, and a furan moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H20ClN5O4S

Molecular Weight

498.0 g/mol

IUPAC Name

4-chloro-N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C23H20ClN5O4S/c24-16-7-9-17(10-8-16)34(31,32)27-21-22(26-19-5-2-1-4-18(19)25-21)28-11-13-29(14-12-28)23(30)20-6-3-15-33-20/h1-10,15H,11-14H2,(H,25,27)

InChI Key

SXAPIJQLYONIMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CO5

Origin of Product

United States

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